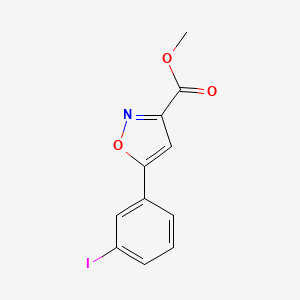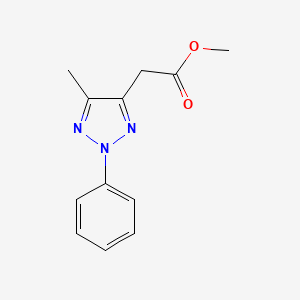
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a complex organic compound that features a benzodioxole and a benzothiazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzodioxole derivative with a benzothiazine derivative under specific conditions, such as the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2H-1,3-Benzodioxol-5-yl)(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone is unique due to its combined benzodioxole and benzothiazine structure, which imparts distinct chemical and biological properties. This combination is less common compared to other benzodioxole or benzothiazine derivatives, making it a valuable compound for research and development.
Propiedades
Número CAS |
651088-36-7 |
|---|---|
Fórmula molecular |
C22H15NO3S |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-(3-phenyl-4H-1,4-benzothiazin-2-yl)methanone |
InChI |
InChI=1S/C22H15NO3S/c24-21(15-10-11-17-18(12-15)26-13-25-17)22-20(14-6-2-1-3-7-14)23-16-8-4-5-9-19(16)27-22/h1-12,23H,13H2 |
Clave InChI |
ZSEBXWKPOJQFLL-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)

![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)



![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)





![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
